N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide
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Overview
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is a complex organic compound with the molecular formula C₃₀H₂₂N₄O₂. It is characterized by the presence of a pyrimidine ring connected to benzene rings through amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide typically involves the reaction of pyrimidine derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)
- N,N’-(2,5-pyrimidinediyldi-4,1-phenylene)bis(benzamide)
Uniqueness
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5224-22-6 |
---|---|
Molecular Formula |
C30H22N4O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-[2-(4-benzamidophenyl)pyrimidin-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C30H22N4O2/c35-29(23-7-3-1-4-8-23)33-26-15-11-21(12-16-26)25-19-31-28(32-20-25)22-13-17-27(18-14-22)34-30(36)24-9-5-2-6-10-24/h1-20H,(H,33,35)(H,34,36) |
InChI Key |
UTKRWJQQGUDVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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